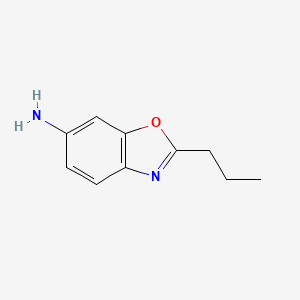

2-Propyl-1,3-benzoxazol-6-amine

CAS No.: 875851-66-4

Cat. No.: VC1996289

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 875851-66-4 |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 2-propyl-1,3-benzoxazol-6-amine |

| Standard InChI | InChI=1S/C10H12N2O/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3 |

| Standard InChI Key | MGJVXCVORIBARV-UHFFFAOYSA-N |

| SMILES | CCCC1=NC2=C(O1)C=C(C=C2)N |

| Canonical SMILES | CCCC1=NC2=C(O1)C=C(C=C2)N |

Introduction

Physical and Chemical Properties

Basic Properties

The comprehensive physical and chemical properties of 2-Propyl-1,3-benzoxazol-6-amine are presented in Table 1, compiled from multiple authoritative sources.

Table 1: Physical and Chemical Properties of 2-Propyl-1,3-benzoxazol-6-amine

The compound features a balanced lipophilic-hydrophilic profile as indicated by its LogP value of 2.94370, suggesting moderate lipophilicity which may contribute to its membrane permeability characteristics. This property is particularly relevant for pharmaceutical applications where drug absorption and distribution are significant considerations .

Structural Characteristics

2-Propyl-1,3-benzoxazol-6-amine contains a heterocyclic structure with the benzoxazole core, which consists of a benzene ring fused to an oxazole ring. The compound's molecular identity is further defined by these structural identifiers:

Table 2: Structural Identifiers of 2-Propyl-1,3-benzoxazol-6-amine

| Identifier Type | Value | Reference |

|---|---|---|

| InChI | 1S/C10H12N2O/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3 | |

| InChIKey | MGJVXCVORIBARV-UHFFFAOYSA-N | |

| Canonical SMILES | CCCC1=NC2=C(O1)C=C(C=C2)N |

The structure features a propyl chain (three-carbon alkyl group) at position 2 of the benzoxazole ring and an amino group (-NH₂) at position 6. This specific arrangement contributes to the compound's chemical reactivity and potential biological activities. The amino group at position 6 introduces basic properties and hydrogen bonding capability, which may influence the compound's interaction with biological targets.

Synthesis Methods

Novel Synthetic Approaches

Recent advances in synthesis methodology have introduced more efficient approaches to benzoxazole derivatives. One notable approach involves using PEG-SO₃H as a catalyst, which has demonstrated high efficiency in preparing various 2-aminobenzoxazoles and other benzoxazole derivatives .

Additionally, ultrasound-assisted techniques and other catalytic methods have been explored for benzoxazole synthesis, potentially offering more environmentally friendly and efficient routes to compounds like 2-Propyl-1,3-benzoxazol-6-amine . These modern synthetic approaches represent significant improvements over traditional methods, potentially reducing reaction times, increasing yields, and minimizing the use of harsh reagents.

Comparison with Related Compounds

Structural Analogues

To better understand the unique properties of 2-Propyl-1,3-benzoxazol-6-amine, it is valuable to compare it with related benzoxazole compounds:

Table 4: Comparison of 2-Propyl-1,3-benzoxazol-6-amine with Related Compounds

The positioning of functional groups significantly impacts the physicochemical properties and potential biological activities of these compounds. The propyl group in 2-Propyl-1,3-benzoxazol-6-amine likely enhances lipophilicity compared to the unsubstituted analogues, while the amino group at position 6 introduces basic characteristics and hydrogen bonding capabilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume